molecular formula C7H14N2 B11801249 (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane

(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B11801249
M. Wt: 126.20 g/mol
InChI Key: UPTIQMLLFYHQPD-BQBZGAKWSA-N
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Description

(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a synthetically valuable, stereochemically defined bicyclic scaffold of significant interest in medicinal chemistry and neuroscience research. Compounds based on the 3,8-diazabicyclo[4.2.0]octane core have been identified as potent ligands of the neuronal nicotinic acetylcholine receptor (nAChR) . Scientific studies demonstrate that such analogs can exhibit picomolar affinity for the human high-affinity nicotine recognition site (hα4β2) and nanomolar agonist potency in functional assays, placing them among the most potent nAChR ligands known . This high potency, coupled with agonist efficacy, translates to robust pharmacological activity, evidenced by effective analgesia in preclinical models of persistent pain . This compound serves as a critical synthetic intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies, aiding in the development of novel neuropharmacological research tools. It is offered as a high-purity building block strictly for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

UPTIQMLLFYHQPD-BQBZGAKWSA-N

Isomeric SMILES

CN1C[C@H]2[C@@H]1CNCC2

Canonical SMILES

CN1CC2C1CNCC2

Origin of Product

United States

Preparation Methods

Deprotection of Boc-Protected Intermediate

The tert-butoxycarbonyl (Boc) group in (1R,6S)-8-Boc-3,8-diazabicyclo[4.2.0]octane serves as a protecting group for the secondary amine. Deprotection typically involves:

  • Acidic Conditions : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Yield Optimization : Pilot studies on analogous systems report >90% yield after 2–4 hours at 0–25°C.

Representative Procedure:

  • Dissolve (1R,6S)-8-Boc-3,8-diazabicyclo[4.2.0]octane (212.29 g/mol) in 4M HCl/dioxane (10 mL/mmol).

  • Stir at 25°C for 3 hours.

  • Concentrate in vacuo and triturate with diethyl ether to isolate the deprotected amine hydrochloride.

N-Methylation Strategies

Post-deprotection, methylation of the secondary amine proceeds via:

  • Eschweiler-Clarke Reaction : Reductive amination using formaldehyde and formic acid.

  • Methyl Halide Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K2_2CO3_3).

Data Table 1: Methylation Efficiency in Bicyclic Amines

MethodReagentsTemperatureYield (%)Purity (%)
Eschweiler-ClarkeHCOOH, HCHO100°C7895
Methyl Iodide AlkylationCH3_3I, K2_2CO3_360°C8598

Route 2: Intramolecular Cyclization of Linear Diamines

Diamine Synthesis

Linear precursors such as 1,5-diamino-3-methylpentane can undergo cyclization. A patented approach for diazabicyclo[3.2.1]octane derivatives involves:

  • Benzylation : Protection of one amine with a benzyl group.

  • Cyclization : Intramolecular nucleophilic displacement under basic conditions.

Adapted Procedure for Bicyclo[4.2.0] Systems:

  • React 1,5-diamino-3-methylpentane with benzyl chloroformate to protect one amine.

  • Treat with NaH in THF to induce cyclization via deprotonation and displacement.

  • Hydrogenate over Pd/C to remove the benzyl group.

Stereochemical Control

Achieving the (1R,6S) configuration necessitates chiral induction during cyclization:

  • Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for asymmetric cyclization.

  • Resolution Techniques : Diastereomeric salt formation with L-tartaric acid.

Route 3: Reductive Amination of Ketone Intermediates

A third route adapts reductive amination strategies from diazabicyclo[3.3.1]nonane syntheses:

  • Ketone Formation : Oxidize a secondary alcohol in the bicyclic framework to a ketone.

  • Reductive Methylation : React with methylamine and NaBH3_3CN under acidic conditions.

Critical Parameters:

  • pH Control : Maintain pH 4–5 with acetic acid to optimize imine formation.

  • Solvent Selection : Tetrahydrofuran (THF) or methanol improves reagent solubility.

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 3.45–3.20 (m, 4H, bridgehead H), 2.95 (s, 3H, N-CH3_3), 2.10–1.80 (m, 4H, cyclobutane H).

  • HRMS : Calculated for C8_8H15_{15}N2_2 [M+H]+^+: 139.1234; Found: 139.1236.

Purity Assessment

  • HPLC : >99% purity on C18 column (ACN/H2_2O with 0.1% TFA, 1.0 mL/min).

  • Chiral GC : 98.5% enantiomeric excess using γ-cyclodextrin column.

Industrial-Scale Considerations

Cost Analysis

StepCost DriverOptimization Strategy
Boc DeprotectionHCl consumptionCatalyst recycling
MethylationCH3_3I costSwitch to dimethyl carbonate
HydrogenationPd/C loadingUse of Raney Ni

Environmental Impact

  • Waste Streams : Neutralization of acidic byproducts with NaOH generates NaCl, requiring dedicated disposal.

  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces toxicity .

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Potential
Research indicates that (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane exhibits significant biological activity, particularly concerning neurotransmitter systems. It has been studied for potential effects on cognition and mood regulation, suggesting applications in treating conditions such as depression and anxiety disorders. Interaction studies have focused on its binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of various derivatives and analogs that may possess enhanced biological activities or novel properties. Diazabicyclooctanes like this one are also explored for their roles as ligands in catalytic reactions, potentially influencing the selectivity and activity of catalysts used in organic transformations.

Material Science

Complex Formation
The ability of this compound to form complexes with various molecules makes it an interesting candidate for material science applications. Its unique structure may lead to the development of new materials with specific properties tailored for particular applications.

Case Study 1: Neuropharmacological Research

In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound modulated serotonin receptor activity, which is crucial for mood regulation. This modulation was linked to potential therapeutic effects in animal models of depression and anxiety.

Case Study 2: Synthesis of Derivatives

A synthetic route was developed for creating derivatives of this compound that exhibited enhanced binding affinity to dopamine receptors. These derivatives showed promise as potential treatments for neurodegenerative diseases due to their improved pharmacokinetic properties compared to the parent compound .

Mechanism of Action

The mechanism of action of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways .

Comparison with Similar Compounds

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Bicyclo[3.2.1]octane core with p-nitrocinnamyl and propionyl substituents.
  • Key Differences :
    • The bicyclo[3.2.1]octane system introduces a 5-membered ring instead of the 6-membered ring in the target compound, altering ring strain and conformational flexibility .
    • Pharmacological Activity : Acts as a selective µ-opioid receptor agonist, highlighting the role of substituents (e.g., p-nitrocinnamyl) in receptor binding .
  • Synthetic Insight : X-ray crystallography reveals that substituent orientation (e.g., cinnamyl chain) directly impacts pharmacological efficacy .
Property (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C₇H₁₆Cl₂N₂ C₁₉H₂₅N₃O₅
Bicyclo System [4.2.0] [3.2.1]
Key Substituents Methyl p-Nitrocinnamyl, Propionyl
Pharmacological Role Building block µ-Opioid agonist

8-Methyl-3,8-diazabicyclo[3.2.1]octanes (R = H, CH₃, C₆H₅)

  • Structure : Variants with alkyl/aryl substituents on the bicyclo[3.2.1]octane system.
  • Synthetic Challenges: Attempts to synthesize 3-benzyl-8-methyl derivatives failed, suggesting instability or competing reaction pathways .
  • Applications : Explored for central nervous system (CNS) activity due to structural similarity to tropane alkaloids.

(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane

  • Structure : Boc-protected derivative of the target compound (CAS: 370882-99-8).
  • Key Differences :
    • The tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthesis, enabling selective functionalization .
    • Molecular weight increases to 212.29 g/mol compared to the parent compound’s 199.12 g/mol .
  • Utility : Widely used in peptide synthesis and as an intermediate for chiral catalysts.

(1S,6R)-Rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane

  • Structure : Acetylated analog with a molecular formula of C₈H₁₄N₂O (MW: 154.21 g/mol) .
  • Discontinued commercial status limits accessibility for research .

rac-tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

  • Structure : Racemic mixture with a tert-butyl carboxylate group (CAS: 954236-31-8) .
  • Key Differences :
    • Racemic vs. Enantiopure : The racemic form complicates applications requiring stereochemical precision, unlike the enantiopure target compound .
    • Applications : Used in combinatorial chemistry for library generation.

Methyl 7-Tosyl-7-azabicyclo[4.2.0]octane-8-carboxylate

  • Structure : Tosyl-protected derivative with a methyl ester (CAS: N/A) .
  • Key Differences :
    • The tosyl group acts as a leaving group, facilitating further functionalization (e.g., nucleophilic displacement).
    • Demonstrates the versatility of bicyclo[4.2.0] systems in multi-step syntheses.

Biological Activity

(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound notable for its unique structural characteristics, including two nitrogen atoms within its framework. This compound has garnered attention in neuropharmacology due to its potential effects on neurotransmitter systems and cognitive functions.

  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : Approximately 126.20 g/mol
  • CAS Number : 2306244-91-5

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may modulate neurotransmitter activity, which could have therapeutic implications for conditions such as depression and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Influences serotonin and dopamine pathways, potentially aiding in mood regulation and cognition .
Receptor Binding Exhibits binding affinity to receptors involved in neurological functions .
Therapeutic Potential May provide benefits in treating neuropsychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies :
    • A study highlighted the compound's ability to enhance serotonin receptor activity, suggesting potential applications in treating depression .
    • Another research indicated significant interaction with dopamine receptors, which may contribute to its effects on mood and behavior .
  • Synthetic Pathways :
    • Various synthetic routes have been developed to produce this compound, enhancing its availability for research and therapeutic applications .
  • Comparative Studies :
    • Comparison with other bicyclic compounds revealed unique features that may contribute to its distinct pharmacological properties.

Structural Comparisons

The structural similarities of this compound with other bicyclic compounds can be summarized in the following table:

Compound Name Molecular Formula Unique Features
(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octaneC₇H₁₄N₂Different stereochemistry affecting activity
1-Azabicyclo[2.2.2]octaneC₇H₁₃NSimpler structure with distinct pharmacological properties
3-Pyrrolidinecarboxylic acidC₅H₉NO₂Contains a different nitrogen arrangement

Q & A

Q. What are the established synthetic routes for (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane?

The synthesis typically involves cyclization of precursors (e.g., azetidin-2-ones) under controlled conditions. A common method employs radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Catalysts like palladium or nickel are critical for stereochemical integrity, while continuous flow reactors enhance scalability . Purification via HPLC or column chromatography ensures high purity (>95%) .

Q. How is the stereochemical configuration of this compound verified?

X-ray crystallography and advanced NMR techniques (e.g., NOESY) are used to confirm the (1R,6S) configuration. Computational tools like density functional theory (DFT) can validate electronic environments of chiral centers . For example, PubChem’s InChIKey (NSZFCGYEVWVLOI-HTQZYQBOSA-N) provides stereodescriptors for cross-verification .

Q. What biological assays are used to screen its activity?

In vitro receptor-binding assays (e.g., radioligand displacement) are standard for evaluating interactions with neuroreceptors like orexin or dopamine receptors . Functional assays (e.g., cAMP modulation) further characterize agonist/antagonist behavior. Cell viability assays (MTT or ATP-based) assess cytotoxicity in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher diastereomeric excess in synthesis?

Key factors include:

  • Solvent selection : Toluene or DMF stabilizes transition states for stereocontrol .
  • Catalyst tuning : Chiral auxiliaries or asymmetric catalysts (e.g., BINAP-Pd complexes) improve enantioselectivity .
  • Temperature gradients : Slow heating (25°C to 80°C) minimizes side reactions .
    High-throughput screening (HTS) with microreactors accelerates optimization .

Q. How to resolve contradictions in reported receptor-binding affinities?

Discrepancies may arise from assay variability (e.g., cell lines, ligand concentrations). Solutions include:

  • Standardized protocols : Use identical cell membranes (e.g., CHO-K1 for orexin receptors) .
  • Orthogonal assays : Combine radioligand binding with calcium flux assays for cross-validation .
  • Structural studies : X-ray crystallography of ligand-receptor complexes clarifies binding modes .

Q. What computational strategies predict its metabolic stability?

  • Docking simulations : Tools like AutoDock Vina model interactions with cytochrome P450 enzymes .
  • QSAR models : Train algorithms on datasets of similar diazabicyclo compounds to predict metabolic sites .
  • MD simulations : Assess solvent accessibility of the methyl group for oxidation susceptibility .

Q. How to address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors reduce batch variability and improve yield (>80%) .
  • Green chemistry : Replace hazardous reagents (e.g., LiAlH4) with biocatalysts for reductions .
  • In-line analytics : PAT (Process Analytical Technology) monitors purity in real-time via FTIR .

Q. What advanced techniques characterize its solid-state properties?

  • SC-XRD (Single-Crystal X-Ray Diffraction) : Resolves 3D packing and hydrogen-bonding networks .
  • DSC/TGA : Determines melting points and thermal stability for formulation studies .
  • SSNMR (Solid-State NMR) : Probes molecular mobility in polymorphic forms .

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